Aphepds

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aphepds are a group of small peptides that have gained significant attention in recent years due to their potential applications in scientific research. These peptides are known for their ability to bind to specific receptors and modulate various signaling pathways, making them valuable tools for studying cellular processes and developing new drugs. In

Mecanismo De Acción

The mechanism of action of aphepds varies depending on the specific peptide and receptor involved. However, in general, aphepds bind to specific receptors and modulate downstream signaling pathways. For example, aphepds that bind to GPCRs can activate or inhibit intracellular signaling pathways, depending on the specific receptor and ligand involved. This can lead to changes in cellular processes such as gene expression, protein synthesis, and ion channel activity.

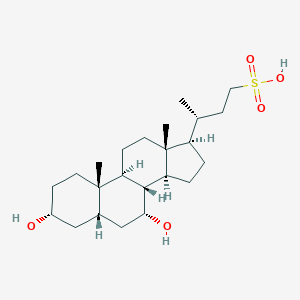

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of aphepds also vary depending on the specific peptide and receptor involved. However, in general, aphepds can modulate various cellular processes, including neurotransmission, hormone secretion, immune response, and cardiovascular function. For example, aphepds that bind to GPCRs can regulate neurotransmitter release, hormone secretion, and immune cell activation. Aphepds that bind to ion channels can modulate the activity of these channels, leading to changes in membrane potential and cellular excitability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using aphepds in lab experiments is their high selectivity and specificity. Aphepds can be designed to bind to specific receptors with high affinity and selectivity, allowing for precise modulation of downstream signaling pathways. Additionally, aphepds can be easily synthesized using SPPS techniques, allowing for the rapid and efficient production of large quantities of peptides.

However, there are also some limitations to using aphepds in lab experiments. One limitation is that aphepds may have off-target effects, leading to unintended modulation of signaling pathways. Additionally, aphepds may have limited stability and bioavailability, making them difficult to use in vivo.

Direcciones Futuras

There are many potential future directions for research on aphepds. One area of interest is the development of new aphepds that target specific receptors and signaling pathways. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the use of aphepds in combination with other drugs or therapies, such as gene therapy or immunotherapy. Additionally, research on the pharmacokinetics and pharmacodynamics of aphepds could lead to improved understanding of their efficacy and safety in vivo.

Conclusion

In conclusion, aphepds are a group of small peptides that have significant potential for scientific research. Their ability to bind to specific receptors and modulate downstream signaling pathways makes them valuable tools for studying cellular processes and developing new drugs. While there are some limitations to using aphepds in lab experiments, their high selectivity and specificity make them a promising area of research for the future.

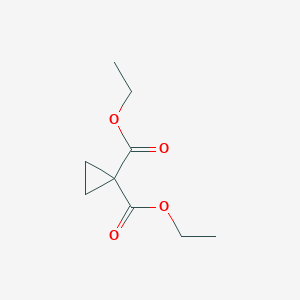

Métodos De Síntesis

The synthesis of aphepds involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and efficient production of large quantities of peptides with high purity and specificity. The SPPS process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained, and the peptide is then cleaved from the solid support and purified.

Aplicaciones Científicas De Investigación

Aphepds have a wide range of potential applications in scientific research. They can be used to study the role of specific signaling pathways in cellular processes, as well as to develop new drugs that target these pathways. For example, aphepds that bind to G protein-coupled receptors (GPCRs) can be used to study the signaling pathways involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response. Aphepds can also be used to develop new drugs for the treatment of diseases that are associated with dysregulated signaling pathways, such as cancer, diabetes, and cardiovascular disease.

Propiedades

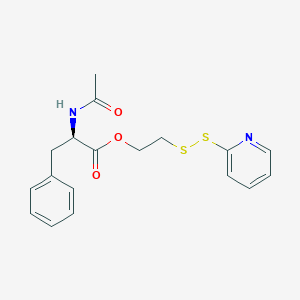

Número CAS |

144909-58-0 |

|---|---|

Nombre del producto |

Aphepds |

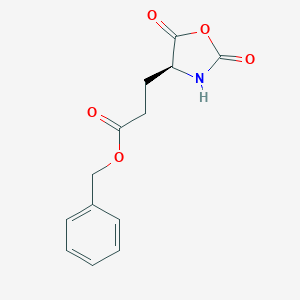

Fórmula molecular |

C18H20N2O3S2 |

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

2-(pyridin-2-yldisulfanyl)ethyl (2R)-2-acetamido-3-phenylpropanoate |

InChI |

InChI=1S/C18H20N2O3S2/c1-14(21)20-16(13-15-7-3-2-4-8-15)18(22)23-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,21)/t16-/m1/s1 |

Clave InChI |

SKVXGEYZTVBVBA-MRXNPFEDSA-N |

SMILES isomérico |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |

SMILES canónico |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |

Otros números CAS |

144909-58-0 |

Sinónimos |

2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)